molecular formula C4H9BrN2S B1597182 4,5-Dihydro-2-(methylthio)-1H-imidazole monohydrobromide CAS No. 40241-78-9

4,5-Dihydro-2-(methylthio)-1H-imidazole monohydrobromide

Cat. No. B1597182
CAS RN: 40241-78-9
M. Wt: 197.1 g/mol
InChI Key: UPISCLUJZRQPPJ-UHFFFAOYSA-N
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Description

“4,5-Dihydro-2-(methylthio)thiazole” is a chemical compound with the molecular formula C4H7NS2 and a molecular weight of 133.235 . It’s also known by other names such as “2-(Methylthio)thiazoline”, “2-Methylthio-2-thiazoline”, “2-Thiazoline, 2-(methylthio)-”, "2-(Methylmercapto)-2-thiazoline" .


Molecular Structure Analysis

The molecular structure of “4,5-Dihydro-2-(methylthio)thiazole” can be viewed using Java or Javascript . The IUPAC Standard InChIKey for this compound is QFGRBBWYHIYNIB-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The boiling point of “4,5-Dihydro-2-(methylthio)thiazole” is predicted to be 161.6±23.0 °C, and its density is predicted to be 1.26±0.1 g/cm3 . The pKa of this compound is predicted to be 5.23±0.50 .

Scientific Research Applications

Chemical Synthesis and Reactivity One significant area of application is in the field of chemical synthesis, where these compounds serve as intermediates or reactants for producing diverse chemical structures. For instance, research has shown efficient synthesis methods for trisubstituted imidazoles, highlighting the versatility of imidazole derivatives in constructing complex molecules (Yugandar et al., 2016). Similarly, imidazole-based compounds are utilized in synthesizing substituted thioureas, showcasing their role in the development of compounds with potential biological activities (Mohanta et al., 2000).

Polymer Science In polymer science, imidazole derivatives are instrumental in creating innovative materials. For example, studies on imidazolium-based ionic liquid monomers have led to the development of double hydrophilic block copolymers, demonstrating the potential of these compounds in enhancing material properties (Vijayakrishna et al., 2008). This highlights the adaptability of imidazole derivatives in tailoring polymers for specific applications.

Medicinal Chemistry The imidazole ring is a common motif in medicinal chemistry due to its ability to interact with biological systems. Comprehensive reviews have underscored the wide range of bioactivities exhibited by imidazole-based compounds, including their roles as antimicrobial, antifungal, and anticancer agents (Zhang et al., 2014). This demonstrates the importance of imidazole derivatives in drug discovery and development.

Material Science In material science, imidazole derivatives are explored for their potential in creating functional materials. For instance, studies on conducting polymers have investigated the influence of imidazole derivatives on the electrochromic properties of these materials, suggesting applications in electronic devices (Akpinar et al., 2012).

properties

IUPAC Name

2-methylsulfanyl-4,5-dihydro-1H-imidazole;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2S.BrH/c1-7-4-5-2-3-6-4;/h2-3H2,1H3,(H,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPISCLUJZRQPPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NCCN1.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20193226
Record name 4,5-Dihydro-2-(methylthio)-1H-imidazole monohydrobromide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dihydro-2-(methylthio)-1H-imidazole monohydrobromide

CAS RN

40241-78-9
Record name 1H-Imidazole, 4,5-dihydro-2-(methylthio)-, hydrobromide (1:1)
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Record name 4,5-Dihydro-2-(methylthio)-1H-imidazole monohydrobromide
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Record name 4,5-Dihydro-2-(methylthio)-1H-imidazole monohydrobromide
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Record name 4,5-dihydro-2-(methylthio)-1H-imidazole monohydrobromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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